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Compound of Interest

Compound Name: 5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-6-methylpyrazin-2-amine (CAS No: 74290-69-0).[1][2] Due to the limited

availability of publicly accessible experimental spectra, this document presents a combination

of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data. These predictions are based on established principles of

spectroscopy and data from analogous compounds. This guide is intended to support research

and development activities by providing key analytical and structural information.

Compound Overview
5-Bromo-6-methylpyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring is a

core structure in many biologically active compounds, making its derivatives, such as the title

compound, valuable intermediates in medicinal chemistry and drug discovery. The presence of

a bromine atom, a methyl group, and an amine group on the pyrazine ring offers multiple sites

for further chemical modification.

Molecular Structure:

Chemical Formula: C₅H₆BrN₃[1][3]

Molecular Weight: 188.03 g/mol [1]
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Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-6-methylpyrazin-2-
amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR (Proton NMR) Data (Predicted in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 Singlet 1H Pyrazine ring C-H

~ 4.8 - 5.2 Broad Singlet 2H -NH₂ (Amino)

~ 2.4 - 2.6 Singlet 3H -CH₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 155 - 158 C-2 (C-NH₂)

~ 148 - 152 C-6 (C-CH₃)

~ 138 - 142 C-3 (C-H)

~ 120 - 125 C-5 (C-Br)

~ 20 - 23 -CH₃

Infrared (IR) Spectroscopy (Predicted)
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Doublet
N-H stretch (asymmetric and

symmetric) of primary amine

3100 - 3000 Weak Aromatic C-H stretch

2980 - 2850 Weak Aliphatic C-H stretch (-CH₃)

1650 - 1600 Strong
N-H bend (scissoring) of

primary amine

1580 - 1450 Medium to Strong
Aromatic C=C and C=N

stretching

1380 - 1360 Medium C-H bend of -CH₃

1340 - 1250 Strong Aromatic C-N stretch

700 - 600 Strong C-Br stretch

Mass Spectrometry (MS)
Experimental GC-MS Data[3]

m/z Value Relative Intensity (%) Assignment

187/189 ~ 1:1 ratio
[M]⁺˙ (Molecular ion with

isotopic pattern for Br)

172/174 Variable [M-CH₃]⁺

108 Variable [M-Br]⁺

81 Variable [C₄H₃N₂]⁺

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of analytical data. The

following are general protocols for acquiring the spectroscopic data.
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NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-methylpyrazin-2-
amine in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds,

acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Procedure:

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide

(KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
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The sample is vaporized and separated on a capillary column (e.g., a non-polar column

like DB-5).

A typical temperature program would start at a low temperature (e.g., 50 °C), hold for 1-2

minutes, and then ramp up at 10-20 °C/min to a final temperature of 250-280 °C.

MS Detection:

As the compound elutes from the GC column, it enters the mass spectrometer.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole).

A mass range of m/z 40-300 is typically scanned.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to 5-Bromo-6-methylpyrazin-2-amine. Extract the mass spectrum for that

peak to observe the molecular ion and fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Bromo-6-methylpyrazin-2-amine.
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Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

5-Bromo-6-methylpyrazin-2-amine
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(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Chemical Shifts (δ)
Coupling Constants (J) Absorption Bands (cm⁻¹) Mass-to-Charge Ratio (m/z)

Fragmentation Pattern

Molecular Structure
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-6-methylpyrazin-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112964#spectroscopic-data-for-5-bromo-6-
methylpyrazin-2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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